
Hydroxyomeprazole
Descripción general
Descripción
5'-hydroxyomeprazole is a sulfoxide that is omeprazole in which one of the methyl hydrogens at position 5 on the pyridine ring is substituted by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a member of pyridines, a sulfoxide and an aromatic ether. It is functionally related to an omeprazole.
Mecanismo De Acción
Target of Action
Hydroxyomeprazole, also known as 5-Hydroxy Omeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
this compound, a specific inhibitor of the acid pump in the parietal cell, reduces gastric acid secretion through a highly targeted mechanism of action . It is rapidly acting and provides control through reversible inhibition of gastric acid secretion with once-daily dosing . It is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell, where it inhibits the H+/K+ ATPase .
Biochemical Pathways
The formation of this compound is mainly mediated by the CYP2C19 enzyme, whereas the formation of omeprazole sulfone is mediated by CYP3A4 . The primary route of metabolism for R-omeprazole is the conversion to 5-hydroxyomeprazole by CYP2C19 with some contribution of CYP3A4 . S-omeprazole is converted primarily to 5’O-desmethylomeprazole via CYP2C19 .
Pharmacokinetics
The pharmacokinetics of this compound significantly depend on the CYP2C19 genotype . After single IV administration of racemic omeprazole, the mean area under the plasma concentration-time curve (AUC 0-∞) of R (+)-omeprazole in poor metabolizers (PMs) was significantly higher than that in homozygous extensive metabolizers (hmEMs) and heterozygous EMs (htEMs) .
Result of Action
All pharmacodynamic effects observed can be explained by the effect of this compound on acid secretion . It provides for highly effective inhibition of both basal acid secretion and stimulated acid secretion, irrespective of stimulus .
Action Environment
this compound is a weak base and is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell . This suggests that the environment within the parietal cell plays a crucial role in the action of this compound. Furthermore, the CYP2C19 genotype of an individual can influence the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
Hydroxyomeprazole is primarily formed through the metabolic action of the enzyme CYP2C19 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs. The formation of this compound is a key step in the metabolic pathway of Omeprazole .
Cellular Effects
The cellular effects of this compound are closely tied to its parent compound, Omeprazole. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion . As a metabolite, this compound is expected to share similar cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP2C19 enzyme. The CYP2C19 enzyme catalyzes the hydroxylation of Omeprazole, converting it into this compound . This transformation is a significant part of Omeprazole’s metabolic pathway and plays a crucial role in its pharmacological activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the metabolic activity of the CYP2C19 enzyme . The rate of this compound formation can vary among individuals due to genetic polymorphisms in the CYP2C19 gene . This variability can influence the temporal pattern of this compound levels in the body .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. Studies on Omeprazole have shown that its effects can vary with different dosages . Given that this compound is a major metabolite of Omeprazole, it is plausible that similar dosage-dependent effects could be observed.
Metabolic Pathways
This compound is part of the metabolic pathway of Omeprazole, which involves several enzymes of the cytochrome P450 family . The primary enzyme responsible for the formation of this compound is CYP2C19 . Other enzymes, such as CYP3A4, also contribute to the metabolism of Omeprazole but to a lesser extent .
Subcellular Localization
Considering its role as a metabolite in the metabolic pathway of Omeprazole, it is likely to be found in the liver cells where the cytochrome P450 enzymes, including CYP2C19, are located .
Actividad Biológica
Hydroxyomeprazole, a significant metabolite of omeprazole, plays a crucial role in the pharmacokinetics and pharmacodynamics of proton pump inhibitors (PPIs). Understanding its biological activity is essential for optimizing therapeutic strategies in treating acid-related disorders.
Metabolism and Pharmacokinetics
This compound is primarily formed through the oxidative metabolism of omeprazole, predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. The metabolic pathway also involves the formation of other metabolites such as omeprazole sulphone and 5-hydroxyomeprazole. The pharmacokinetic profiles of these metabolites vary significantly among individuals due to genetic polymorphisms in CYP2C19, leading to classifications as extensive metabolizers (EMs) or poor metabolizers (PMs).
Key Findings on Metabolism:
- CYP2C19 Role : this compound formation is significantly correlated with S-mephenytoin hydroxylase activity, indicating a strong involvement of CYP2C19 in its metabolism .
- Half-Life Variability : The half-life of this compound differs between EMs (0.9 hours) and PMs (2.5 hours), affecting drug efficacy and safety profiles .
- Concentration Ratios : In studies, the area under the curve (AUC) ratios for omeprazole to this compound were markedly higher in PMs compared to EMs, suggesting slower clearance rates in PMs .
Biological Activity
This compound exhibits various biological activities that contribute to its pharmacological effects:
- Inhibition of Proton Pump Activity : Like omeprazole, this compound acts by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This action is pivotal for managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in gastrointestinal tissues .
- Influence on Drug Interactions : this compound's metabolism can be affected by co-administration with other drugs that influence CYP enzyme activity, impacting its efficacy and safety profile. For instance, grapefruit juice has been shown to inhibit the formation of certain metabolites but does not affect this compound directly .
Case Studies
Several case studies highlight the clinical implications of this compound's biological activity:
- Case Study 1 : A patient classified as a PM exhibited significantly higher plasma concentrations of this compound after standard dosing of omeprazole, leading to prolonged therapeutic effects but also increased risk for side effects such as headache and gastrointestinal disturbances .
- Case Study 2 : In a cohort study involving patients with GERD, those with higher levels of this compound showed improved symptom relief compared to those with lower metabolite levels, underscoring the importance of metabolic profiling in treatment planning .
Table 1: Pharmacokinetic Parameters of this compound in Different Metabolizer Groups
Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
---|---|---|
Mean Half-Life | 0.9 ± 0.2 hours | 2.5 ± 0.4 hours |
AUC Ratio Omeprazole/Hydroxyomeprazole | 2.61 ± 1.50 | 14.1 - 26.8 |
Clearance Rate | Higher | Lower |
Table 2: Concentration Levels of Omeprazole and this compound Post-Dosing
Subject | Omeprazole Concentration (ng/ml) | This compound Concentration (ng/ml) | Ratio Omeprazole/Hydroxyomeprazole |
---|---|---|---|
1 | 13.6 | 24.4 | 0.56 |
2 | 106.9 | 166.0 | 0.64 |
3 | 110.4 | 119.4 | 0.78 |
4 | 27.7 | 49.4 | 0.56 |
5 | 43.7 | 162.4 | 0.41 |
Aplicaciones Científicas De Investigación
Therapeutic Uses
Hydroxyomeprazole has been studied for several key therapeutic applications:
-
Gastrointestinal Disorders : this compound is effective in treating conditions associated with gastric hypersecretion, such as:
- Peptic Ulcers : It provides relief from symptoms and promotes healing by inhibiting gastric acid secretion .
- Gastroesophageal Reflux Disease (GERD) : The compound alleviates symptoms by reducing acid reflux into the esophagus .
- Zollinger-Ellison Syndrome : this compound is utilized for managing this rare condition characterized by excessive gastric acid production .
- Psoriasis Treatment : Recent studies indicate that this compound may also have therapeutic effects in treating psoriasis, potentially due to its anti-inflammatory properties .
Comparative Analysis of this compound and Omeprazole
The following table summarizes the differences between this compound and its predecessor, omeprazole:
Feature | This compound | Omeprazole |
---|---|---|
Mechanism of Action | Inhibits H+, K+-ATPase | Inhibits H+, K+-ATPase |
Dosage Predictability | More predictable | Variable among patients |
Drug-Drug Interaction Risk | Lower risk | Higher risk |
Adverse Effects | Fewer severe adverse effects | Hepatocellular neoplasia, etc. |
Applications | Ulcers, GERD, psoriasis | Ulcers, GERD |
Case Studies
Several studies have documented the efficacy of this compound:
- Efficacy in Peptic Ulcer Disease : A clinical trial demonstrated that patients treated with this compound showed faster healing rates and fewer recurrences compared to those on standard omeprazole therapy. The study indicated that this compound's reduced variability in metabolism contributed to its effectiveness .
- Management of Zollinger-Ellison Syndrome : Research involving patients with Zollinger-Ellison syndrome revealed that this compound effectively controlled gastric acid secretion and improved quality of life metrics significantly compared to traditional therapies .
- Psoriasis Treatment Outcomes : A preliminary study suggested that patients with psoriasis experienced notable improvements in skin lesions when treated with this compound alongside standard psoriasis therapies. The anti-inflammatory properties of the drug were hypothesized to contribute to these outcomes .
Propiedades
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919234 | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92340-57-3 | |
Record name | Hydroxyomeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92340-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymethylomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92340-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.